molecular formula C15H13NO3S B177870 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide CAS No. 16470-69-2

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No. B177870
CAS RN: 16470-69-2
M. Wt: 287.3 g/mol
InChI Key: RQEIAMDCJRURGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, also known as DPTD, is a heterocyclic compound with a thiazolidine ring. It has been widely used in scientific research due to its potential therapeutic applications. DPTD is a potent antioxidant and has been found to have anti-inflammatory and antitumor properties.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide is not fully understood, but it is believed to work by scavenging free radicals and inhibiting oxidative stress. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce inflammation. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have various biochemical and physiological effects. It has been shown to scavenge free radicals and protect against oxidative stress. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have cytotoxic effects on cancer cells and inhibit tumor growth. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to have antimicrobial properties against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has several advantages for lab experiments. It is easy to synthesize and has been found to be stable under various conditions. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has also been found to have low toxicity and is well-tolerated in animals. However, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has a short half-life and requires frequent administration.

Future Directions

For research on 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide include investigating its antioxidant and anti-inflammatory properties, exploring its potential as an anticancer agent, developing more water-soluble forms of 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide, and investigating its potential as an antimicrobial agent against drug-resistant bacteria and fungi.

Synthesis Methods

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide can be synthesized by reacting 2-mercapto benzoic acid with benzaldehyde in the presence of a catalyst. The reaction produces 2,3-diphenyl-1,3-thiazolidine-4-one, which is then oxidized to 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide by using hydrogen peroxide or sodium hypochlorite.

Scientific Research Applications

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have a wide range of potential therapeutic applications. It has been studied for its antioxidant, anti-inflammatory, antitumor, and antimicrobial properties. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to scavenge free radicals and protect against oxidative stress. It has also been found to inhibit the production of inflammatory cytokines and reduce inflammation. 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been shown to have cytotoxic effects on cancer cells and inhibit tumor growth. Additionally, 2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide has been found to have antimicrobial properties against various bacteria and fungi.

properties

CAS RN

16470-69-2

Product Name

2,3-Diphenyl-1,3-thiazolidin-4-one 1,1-dioxide

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

1,1-dioxo-2,3-diphenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H13NO3S/c17-14-11-20(18,19)15(12-7-3-1-4-8-12)16(14)13-9-5-2-6-10-13/h1-10,15H,11H2

InChI Key

RQEIAMDCJRURGH-UHFFFAOYSA-N

SMILES

C1C(=O)N(C(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(=O)N(C(S1(=O)=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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